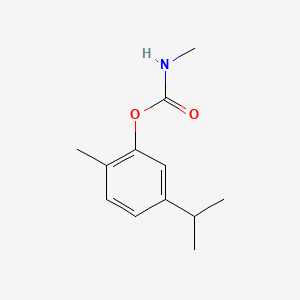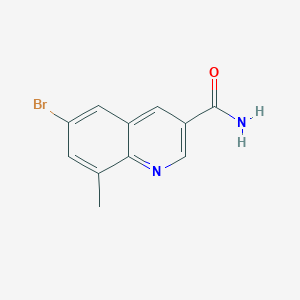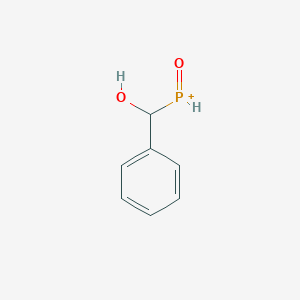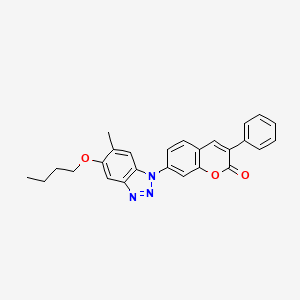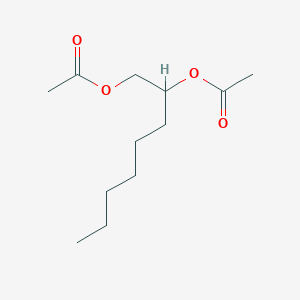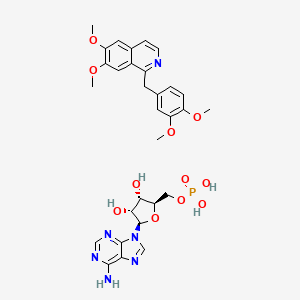
Papaverine adenylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papaverine adenylate is a compound derived from papaverine, an opium alkaloid. Papaverine is primarily used as an antispasmodic drug to treat visceral spasms and vasospasms. It is known for its ability to relax smooth muscles and is used in various medical applications, including the treatment of erectile dysfunction and ischemic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of papaverine adenylate involves the synthesis of papaverine followed by its conversion to the adenylate form. The synthesis of papaverine typically starts with the extraction of 3,4-dihydropapaverine hydrochloride, which is then dissolved in water and adjusted to a pH greater than 7. The solution undergoes extraction with trimethylbenzene, followed by a dehydrogenation reaction using a catalyst at temperatures between 50-180°C to obtain papaverine . The adenylate form is then synthesized by reacting papaverine with adenosine triphosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound involves a one-pot synthesis method using xylene as a solvent. This method ensures high purity (99.6%) and an improved overall yield (63%). The process is suitable for large-scale production and involves critical parameters to control impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Papaverine adenylate undergoes various chemical reactions, including:
Oxidation: Papaverine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert papaverine to its dihydro form.
Substitution: Substitution reactions can occur at the methoxy groups of papaverine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
Oxidation: Papaverine N-oxide.
Reduction: Dihydropapaverine.
Substitution: Various substituted papaverine derivatives.
Applications De Recherche Scientifique
Papaverine adenylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer properties and its role in treating ischemic conditions
Industry: Utilized in the cryopreservation of blood vessels and other biological tissues.
Mécanisme D'action
Papaverine adenylate exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also affects mitochondrial respiration and various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and mammalian target of rapamycin (mTOR) pathways .
Comparaison Avec Des Composés Similaires
Papaverine adenylate can be compared with other opium alkaloids such as:
Morphine: Primarily used for its analgesic properties.
Codeine: Used as a cough suppressant and pain reliever.
Thebaine: A precursor for synthesizing other opioids.
Noscapine: Known for its antitussive and potential anticancer properties
This compound is unique due to its specific vasodilatory and smooth muscle relaxant effects, making it valuable in treating various ischemic and spastic conditions.
Propriétés
Numéro CAS |
39024-96-9 |
|---|---|
Formule moléculaire |
C30H35N6O11P |
Poids moléculaire |
686.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H21NO4.C10H14N5O7P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-8,10-12H,9H2,1-4H3;2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t;4-,6-,7-,10-/m.1/s1 |
Clé InChI |
BAJNONMTXYJRMJ-LPEHXXKESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


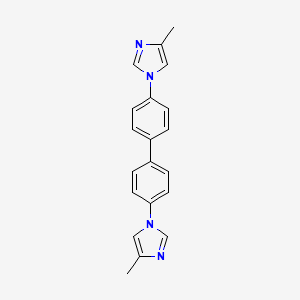
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
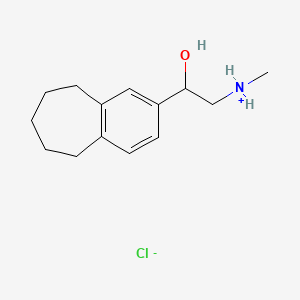


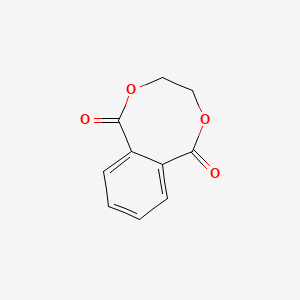
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
